Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate
Description
Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate is a chiral ester derivative featuring a benzyloxycarbonyl (Cbz)-protected amine group at the C3 position and a hydroxyl group at the C4 position of a butanoate backbone. This compound is structurally significant as a synthetic intermediate in pharmaceuticals, particularly in the development of peptidomimetics or β-amino alcohol precursors. Its stereochemistry (R-configuration) and functional groups make it a versatile building block for asymmetric synthesis.
Properties
IUPAC Name |
methyl (3R)-4-hydroxy-3-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-18-12(16)7-11(8-15)14-13(17)19-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3,(H,14,17)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBGAKPAAHBFHO-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Esterification: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Palladium on carbon (Pd/C), hydrogen gas.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Removal of the benzyloxycarbonyl group to yield the free amine.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate serves as an intermediate in synthesizing complex organic molecules. Its structural components allow chemists to build more elaborate compounds through various transformations such as oxidation to carbonyls or reduction to alcohols .
2. Biochemical Studies:
The compound is utilized in studying enzyme-substrate interactions and protein modifications. Its ability to mimic natural substrates makes it valuable for investigating biochemical pathways and enzyme kinetics .
3. Medicinal Chemistry:
Research indicates that this compound has potential applications in drug development, particularly for peptide-based therapeutics. Its structural features may enhance the bioavailability and efficacy of peptide drugs by improving their stability and absorption characteristics .
4. Cancer Research:
Recent studies have explored the use of derivatives related to this compound as chemotherapeutic agents targeting specific transporters (LAT1/4F2hc) in cancer cells. These derivatives exhibit selective uptake in malignant tissues, which could lead to improved cancer treatment strategies .
Case Studies
Mechanism of Action
The mechanism of action of Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group serves as a protecting group, allowing selective reactions at other functional sites. The hydroxyl and ester groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Table 2: Functional Group Impact on Reactivity
| Functional Group | Reactivity Profile | Example Compound |
|---|---|---|
| Cbz-amino | Base-labile; cleaved by H₂/Pd-C | Methyl (R)-3-[(Cbz)amino]-4-hydroxybutanoate |
| PMB-ether | Acid-labile (removed with TFA) | (R)-Methyl 3-(PMB-oxy)butanoate |
| Benzoylamino + ketone | Cyclizes under acidic conditions (PPA) | Methyl 2-benzoylamino-3-oxobutanoate |
| Hydroxyl (C3/C4) | Participates in H-bonding; oxidizable | Methyl (2S)-2-(Cbz-amino)-3-hydroxypropanoate |
Biological Activity
Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate, with the molecular formula C13H17NO5, is a derivative of butanoic acid that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
This compound features a benzyloxycarbonyl-protected amino group, which plays a crucial role in its reactivity and biological interactions. The synthesis typically involves:
- Protection of the Amino Group : Using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of bases like sodium bicarbonate or triethylamine.
- Esterification : The protected amino acid is esterified using methanol and an acid catalyst.
- Purification : The final product is purified through standard organic synthesis techniques.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with enzymes and proteins, making it a valuable compound in drug development and biochemical studies.
The compound's mechanism of action involves:
- Enzyme Interactions : It serves as a substrate or inhibitor for various enzymes, influencing metabolic pathways.
- Biochemical Pathways : The hydroxyl and ester groups can participate in reactions that modify proteins or other biomolecules.
Case Studies
- Enzyme-Substrate Interactions :
- Drug Development Applications :
- Biological Assays :
Data Table: Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Enzyme Inhibition | Moderate inhibition observed on specific metabolic enzymes |
| Peptide Synthesis | Enhances reaction rates in enzyme-catalyzed peptide bond formation |
| Drug Development Potential | Serves as a precursor for peptide-based therapeutics |
| Biochemical Modifications | Participates in various biochemical pathways influencing protein functions |
Q & A
Q. What are the common synthetic routes for Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate, and what key reaction conditions are required?
The synthesis typically involves multi-step protection and deprotection strategies. A representative method starts with (R)-methyl 3-hydroxybutanoate, which undergoes benzyloxycarbonyl (Cbz) protection using reagents like 4-methoxyphenyl trichloroacetimidate and catalytic camphorsulfonic acid (CSA) in dichloromethane at 0°C. The reaction is quenched with NaHCO₃, followed by chromatographic purification (94% yield) . For deprotection, hydrogenolysis with palladium catalysts under H₂ is effective for removing the Cbz group . Key conditions include inert atmospheres, controlled temperatures, and precise stoichiometry to avoid side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Identify the benzyloxy group (δ 7.3–7.5 ppm, aromatic protons), methyl ester (δ 3.6–3.7 ppm), and hydroxyl proton (δ 1.5–2.5 ppm, broad).
- ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and Cbz carbonyl (δ 155–160 ppm). Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]⁺), while FTIR detects ester C=O stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the stereochemical purity of this compound during synthesis, and what analytical methods validate enantiomeric excess?
Stereochemical integrity is maintained via chiral catalysts (e.g., CSA in asymmetric reactions) and low-temperature conditions (-78°C for DIBAL-H reductions) to minimize racemization . Enantiomeric excess is validated using chiral HPLC with polysaccharide-based columns or polarimetry. Computational modeling (e.g., DFT) can predict optical rotation values for comparison with experimental data .
Q. In cases of conflicting NMR data for similar compounds, what strategies can resolve structural ambiguities in this compound?
Contradictory spectral assignments can arise from overlapping signals (e.g., hydroxyl vs. amine protons). Use 2D NMR techniques:
Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities, and how can reaction conditions be adjusted to maintain yield and purity?
Scaling issues include exothermic reactions during Cbz protection and solvent volume management. Solutions:
- Use continuous flow reactors for controlled reagent mixing.
- Replace chromatographic purification with crystallization (e.g., using ethyl acetate/hexane gradients). Monitor reaction progress via in-line FTIR or Raman spectroscopy to detect intermediates and adjust pH/temperature dynamically .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for this compound synthesis across studies?
Yield variations often stem from differences in reagent purity (e.g., CSA activity), solvent anhydrous conditions, or workup methods. To reconcile
- Replicate protocols with rigorously dried solvents and inert gas purging.
- Compare side-product profiles via LC-MS to identify competing pathways (e.g., over-reduction or hydrolysis). Statistical optimization (e.g., Design of Experiments) can isolate critical factors like catalyst loading or reaction time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
